molecular formula C7H9F3O3 B2813903 Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate CAS No. 26717-84-0

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Cat. No. B2813903
M. Wt: 198.141
InChI Key: WLLCYFXBJYFXQQ-PLNGDYQASA-N
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Patent
US06852673B2

Procedure details

A solution of 1M potassium hydroxide in methanol (30 ml) is added to a cooled mixture of 5A (4.6 g), methyl thioglycolate (2.46 g) and methanol (10 ml). The resulting reaction mixture was stirred for 24 hours at room temperature. Then the mixture was poured on ice and acidified with 6N sulfuric acid (pH=2). The mixture is extracted with diethyl ether twice. The combined organic phases were washed with water and dried. The mixture was concentrated and the residue is distilled under reduced pressure to yield the product as a clear liquid (3.4 g, 65%) with a boiling point of 42-45° C. at 0.10 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[OH-].[K+].CO[C:5]([C:12]([F:15])([F:14])[F:13])=[CH:6][C:7]([O:9]CC)=O.[C:16]([O:20][CH3:21])(=[O:19])[CH2:17][SH:18].S(=O)(=O)(O)O>CO>[OH:9][C:7]1[CH:6]=[C:5]([C:12]([F:13])([F:14])[F:15])[S:18][C:17]=1[C:16]([O:20][CH3:21])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.6 g
Type
reactant
Smiles
COC(=CC(=O)OCC)C(F)(F)F
Name
Quantity
2.46 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
Then the mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether twice
WASH
Type
WASH
Details
The combined organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=C(SC(=C1)C(F)(F)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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